molecular formula C37H54O8 B12368992 methyl (E)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-[[(2R,3S)-3-acetyloxy-2-(acetyloxymethyl)-3,6-dihydro-2H-pyran-6-yl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoate

methyl (E)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-[[(2R,3S)-3-acetyloxy-2-(acetyloxymethyl)-3,6-dihydro-2H-pyran-6-yl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoate

Cat. No.: B12368992
M. Wt: 626.8 g/mol
InChI Key: HYMSACOZWCUWKA-QGRUFDIBSA-N
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Description

Methyl (E)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-[[(2R,3S)-3-acetyloxy-2-(acetyloxymethyl)-3,6-dihydro-2H-pyran-6-yl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoate is a complex organic compound with a highly intricate structure

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring precise conditions and reagents. The synthetic route typically begins with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the hept-5-enoate side chain. Key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions that form the polycyclic structure.

    Functionalization of the core: Introduction of hydroxyl and acetoxy groups through selective oxidation and esterification reactions.

    Attachment of the hept-5-enoate side chain: This is achieved through esterification reactions, often using reagents like methyl iodide and strong bases.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Methyl (E)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-[[(2R,3S)-3-acetyloxy-2-(acetyloxymethyl)-3,6-dihydro-2H-pyran-6-yl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert ketones and aldehydes to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups that can be further utilized in various applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hormone-related disorders.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. Key pathways involved include:

    Enzyme inhibition: The compound can inhibit the activity of certain enzymes, leading to changes in metabolic pathways.

    Receptor binding: By binding to specific receptors, the compound can modulate signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Methyl (E)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-[[(2R,3S)-3-acetyloxy-2-(acetyloxymethyl)-3,6-dihydro-2H-pyran-6-yl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoate can be compared with other similar compounds, such as:

  • Methyl (E)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-[[(2R,3S)-3-hydroxy-2-(hydroxymethyl)-3,6-dihydro-2H-pyran-6-yl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoate
  • Methyl (E)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-[[(2R,3S)-3-methoxy-2-(methoxymethyl)-3,6-dihydro-2H-pyran-6-yl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoate

These compounds share a similar core structure but differ in the functional groups attached, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical reactivity and biological effects.

Properties

Molecular Formula

C37H54O8

Molecular Weight

626.8 g/mol

IUPAC Name

methyl (E)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-[[(2R,3S)-3-acetyloxy-2-(acetyloxymethyl)-3,6-dihydro-2H-pyran-6-yl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoate

InChI

InChI=1S/C37H54O8/c1-23(9-7-8-10-34(40)41-6)29-13-14-30-28-12-11-26-21-27(17-19-36(26,4)31(28)18-20-37(29,30)5)44-35-16-15-32(43-25(3)39)33(45-35)22-42-24(2)38/h9,11,15-16,27-33,35H,7-8,10,12-14,17-22H2,1-6H3/b23-9+/t27-,28-,29+,30-,31-,32-,33+,35?,36-,37+/m0/s1

InChI Key

HYMSACOZWCUWKA-QGRUFDIBSA-N

Isomeric SMILES

C/C(=C\CCCC(=O)OC)/[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC5C=C[C@@H]([C@H](O5)COC(=O)C)OC(=O)C)C)C

Canonical SMILES

CC(=CCCCC(=O)OC)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C=CC(C(O5)COC(=O)C)OC(=O)C)C)C

Origin of Product

United States

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